molecular formula C10H10Cl2O2 B13944171 Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester CAS No. 53347-19-6

Acetic acid, chloro-, 4-chloro-2-ethylphenyl ester

Cat. No.: B13944171
CAS No.: 53347-19-6
M. Wt: 233.09 g/mol
InChI Key: CFICYSDKCUGCIX-UHFFFAOYSA-N
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Description

Chloroacetic acid 4-chloro-2-ethylphenyl ester is an organic compound that belongs to the class of chloroacetic acid esters It is characterized by the presence of a chloroacetic acid moiety esterified with a 4-chloro-2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroacetic acid 4-chloro-2-ethylphenyl ester typically involves the esterification of chloroacetic acid with 4-chloro-2-ethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Chloroacetic acid+4-chloro-2-ethylphenolChloroacetic acid 4-chloro-2-ethylphenyl ester+Water\text{Chloroacetic acid} + \text{4-chloro-2-ethylphenol} \rightarrow \text{Chloroacetic acid 4-chloro-2-ethylphenyl ester} + \text{Water} Chloroacetic acid+4-chloro-2-ethylphenol→Chloroacetic acid 4-chloro-2-ethylphenyl ester+Water

Industrial Production Methods

Industrial production of chloroacetic acid esters often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired ester. The use of phase-transfer catalysts and ionic liquids has also been explored to enhance the reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Chloroacetic acid 4-chloro-2-ethylphenyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 4-chloro-2-ethylphenol.

    Esterification and Transesterification: The ester can participate in further esterification or transesterification reactions to form other esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products

    Nucleophilic Substitution: Products include substituted chloroacetic acid esters.

    Hydrolysis: Products are chloroacetic acid and 4-chloro-2-ethylphenol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chloroacetic acid 4-chloro-2-ethylphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloroacetic acid 4-chloro-2-ethylphenyl ester involves the reactivity of its ester group. The ester group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical studies to modify molecules and study their properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroacetic acid 4-chloro-2-ethylphenyl ester is unique due to the presence of the 4-chloro-2-ethylphenyl group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and industrial processes.

Properties

CAS No.

53347-19-6

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

(4-chloro-2-ethylphenyl) 2-chloroacetate

InChI

InChI=1S/C10H10Cl2O2/c1-2-7-5-8(12)3-4-9(7)14-10(13)6-11/h3-5H,2,6H2,1H3

InChI Key

CFICYSDKCUGCIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OC(=O)CCl

Origin of Product

United States

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